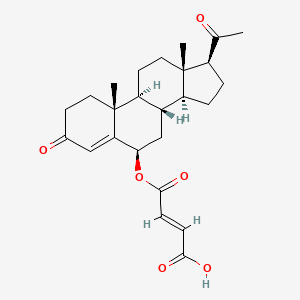![molecular formula C8H12N4O4 B587459 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil CAS No. 1794768-19-6](/img/structure/B587459.png)
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil is a synthetic compound with the molecular formula C8H9D3N4O4 and a molecular weight of 231.22 g/mol . This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is characterized by the presence of an ethoxycarbonyl group and a deuterium-labeled methyl group, which makes it useful in various scientific research applications.
Méthodes De Préparation
The synthesis of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as uracil and ethyl chloroformate.
Reaction Conditions:
Deuterium Labeling: The methyl group is then labeled with deuterium using deuterated reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce costs.
Analyse Des Réactions Chimiques
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The ethoxycarbonyl group and deuterium labeling can influence the compound’s binding affinity and stability, affecting its biological activity. The pathways involved may include inhibition of nucleic acid synthesis or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil include:
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl Uracil: Lacks deuterium labeling, which may affect its stability and biological activity.
5-Ethoxycarbonylamino-1-methyl Uracil: Differs in the position of the amino group, leading to different chemical and biological properties.
1-Methyl-5-[(ethoxycarbonyl)amino] Uracil: Variation in the position of the methyl group, affecting its reactivity and interactions
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.
Propriétés
IUPAC Name |
ethyl N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)11-7(14)12(2)6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,14)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJERWLCKFBQUEA-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(NC(=O)N(C1=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)

![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)



